Methyl 2-chloro-5-methoxy-4-nitrobenzoate
Overview
Description
Methyl 2-chloro-5-methoxy-4-nitrobenzoate: is an organic compound characterized by a benzene ring substituted with a methoxy group, a nitro group, and a chlorine atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-chloro-5-methoxybenzoic acid.
Nitration Reaction: The benzoic acid undergoes nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Esterification: The resulting 2-chloro-5-methoxy-4-nitrobenzoic acid is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods:
Batch Process: The compound is often synthesized in a batch process to control reaction conditions and ensure product quality.
Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin and hydrochloric acid.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzene derivatives.
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with various biological targets .
Mode of Action
Nitro compounds, which this molecule belongs to, typically undergo reduction to form nitroso and hydroxylamine intermediates, which can further be reduced to amines . These reactions can lead to the formation of reactive oxygen species, causing oxidative stress .
Biochemical Pathways
Nitro compounds are known to interfere with various biochemical pathways, often leading to cytotoxic effects .
Result of Action
Nitro compounds are generally known for their potential to cause cellular damage through the generation of reactive oxygen species .
Scientific Research Applications
Chemistry: Methyl 2-chloro-5-methoxy-4-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 4-chloro-5-methoxy-2-nitrobenzoate
Methyl 3-methoxy-4-nitrobenzoate
Methyl 2-chloro-5-nitrobenzoate
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure and functional groups open up numerous possibilities for research and development.
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Properties
IUPAC Name |
methyl 2-chloro-5-methoxy-4-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-15-8-3-5(9(12)16-2)6(10)4-7(8)11(13)14/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVQUCAIJKTZQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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